Aaf-cmk (tfa)

Description

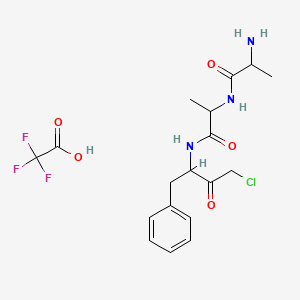

Ala-Ala-Phe-chloromethylketone (AAF-cmk (TFA)) is a covalent, irreversible serine protease inhibitor with specificity for tripeptidyl peptidase II (TPP II), a cytosolic enzyme involved in protein degradation pathways. TPP II is notable for its ability to compensate for proteasome dysfunction by cleaving polypeptides into tripeptides, thereby maintaining cellular proteostasis . AAF-cmk (TFA) inhibits TPP II by alkylating its active site, effectively blocking substrate processing . Beyond TPP II, AAF-cmk (TFA) also modulates deubiquitylating enzymes (DUBs), including USP7, USP14, and USP10, and impacts autophagy by inhibiting Atg4B . Its unique mechanism induces proteotoxic stress, leading to aggresome formation and selective cytotoxicity in tumor cell lines .

Properties

Molecular Formula |

C18H23ClF3N3O5 |

|---|---|

Molecular Weight |

453.8 g/mol |

IUPAC Name |

2-amino-N-[1-[(4-chloro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7) |

InChI Key |

ZFZXFWAYCYJFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and the final product is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail . The reaction conditions must be carefully controlled to prevent damage to the peptide during cleavage and deprotection .

Chemical Reactions Analysis

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) primarily undergoes irreversible inhibition reactions with serine proteases. The reactive chloromethyl ketone moiety interacts with the active site of target proteases, leading to the alkylation of the serine residue and inactivation of the enzyme . This compound does not significantly interfere with the chymotrypsin-like activity of the proteasome .

Scientific Research Applications

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is widely used in scientific research for its ability to inhibit TPPII. This inhibition is valuable in studying various biological processes, including apoptosis, cell signaling, and intracellular protein degradation . The compound is also employed in the development of new strategies for modulating protease activity, which has applications in biotechnology and the study of conditions where proteases are key factors .

Mechanism of Action

The mechanism of action of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) involves the irreversible inhibition of TPPII. The compound features an acetyl group and a reactive chloromethyl ketone moiety, which interacts with the active site of target proteases. This interaction leads to the alkylation of the serine residue, thereby inactivating the enzyme . By inhibiting specific proteases, the compound allows researchers to dissect the roles these enzymes play in various biological processes .

Comparison with Similar Compounds

Target Specificity and Mechanisms

AAF-cmk (TFA) vs. Lactacystin

- AAF-cmk (TFA): Primarily inhibits TPP II (IC₅₀ ~10 μM) and partially blocks DUBs (USP7, USP14, USP10).

Key Finding: AAF-cmk (TFA) and lactacystin operate in complementary degradation pathways. While lactacystin disrupts proteasomal activity, AAF-cmk (TFA) targets TPP II, making it a critical tool for studying compensatory proteolysis .

Cellular Effects

Aggresome Formation

- AAF-cmk (TFA) induces aggresome-like structures due to UPS saturation, similar to proteasome inhibitors like bortezomib. However, this effect is cell-type-dependent and correlates with proteasome workload rather than TPP II inhibition alone .

- Leupeptin (LeuSH): A broad-spectrum cysteine/serine protease inhibitor.

Autophagy Modulation

- AAF-cmk (TFA) inhibits Atg4B, a key autophagy-related protease, thereby impairing autophagosome maturation .

- Chloroquine: A lysosomotropic agent that raises lysosomal pH, blocking autophagosome-lysosome fusion.

Therapeutic Potential

- Selective Cytotoxicity: AAF-cmk (TFA) exhibits toxicity in osteosarcoma cells (e.g., U2OS and SaOS-2), with effects enhanced by combination with PI3K inhibitors (e.g., LY294002) .

- Proteasome Inhibitors (e.g., Bortezomib): Clinically used in multiple myeloma but lack efficacy against TPP II-dependent tumors. AAF-cmk (TFA) may fill this niche in cancers reliant on TPP II-mediated proteolysis .

Comparative Data Table

| Compound | Primary Target(s) | Secondary Targets | Proteasome Effect | Aggresome Induction | Therapeutic Synergy |

|---|---|---|---|---|---|

| AAF-cmk (TFA) | TPP II | USP7, USP14, USP10, Atg4B | No inhibition | Yes | PI3K inhibitors (LY294002) |

| Lactacystin | 20S Proteasome | None | Full inhibition | No | None reported |

| Leupeptin (LeuSH) | Cysteine/Serine proteases | Cathepsins | No inhibition | No | None reported |

| Bortezomib | 20S Proteasome | NF-κB | Full inhibition | Yes | HDAC inhibitors |

Biological Activity

AAF-CMK (trifluoroacetate salt) is an irreversible inhibitor of tripeptidyl peptidase II (TPPII), a protease involved in various biological processes, including antigen processing and apoptosis. This compound has garnered attention due to its potential applications in cancer research and immunology.

AAF-CMK specifically inhibits TPPII, which plays a critical role in the cleavage of peptides for major histocompatibility complex (MHC) class I antigen presentation. By inhibiting this enzyme, AAF-CMK can affect the processing of CTL epitopes, thereby influencing immune responses.

Antitumor Activity

In vitro studies have demonstrated that AAF-CMK exhibits significant antitumor activity. For example, when tested on U937 human promonocytic leukemia cells:

- Concentration : 0-20 μM

- Incubation Time : 24 hours

- Results :

Apoptosis Induction

The compound enhances the effects of pro-apoptotic signals. Specifically, it was noted that:

- AAF-CMK potentiated the growth-inhibitory effects of TRAIL and TNF, suggesting a synergistic interaction that enhances apoptosis in cancer cells .

Specificity and Selectivity

AAF-CMK is noted for its specificity towards TPPII, although it does not significantly interfere with the chymotrypsin-like activity of other proteases. This specificity makes it a valuable tool for studying TPPII-related pathways without affecting other proteolytic activities .

Data Table

| Parameter | Value |

|---|---|

| CAS Number | 102129-66-8 |

| Molecular Weight | 295.25 g/mol |

| Density | 1.215 g/cm³ |

| Inhibition Concentration | 10-100 µM |

| Apoptosis Induction Rate | Up to 55.8% with TRAIL at 20 µM |

Case Study 1: Leukemia Research

In a controlled study involving U937 cells treated with AAF-CMK:

- Objective : To assess the compound's role in enhancing apoptosis.

- Findings : The combination treatment resulted in a significant increase in apoptotic cell morphology and viability reduction compared to single-agent treatments .

Case Study 2: Immune Response Modulation

In another study focusing on antigen presentation:

- Objective : To evaluate the impact of AAF-CMK on CTL epitope processing.

- Results : The inhibitor effectively blocked CTL epitope processing from viral proteins, demonstrating its potential to modulate immune responses without completely abrogating them .

Implications for Cancer Therapy

The findings suggest that AAF-CMK could be utilized as a therapeutic agent in leukemia and possibly other malignancies by enhancing apoptotic pathways through TPPII inhibition.

Potential Applications in Immunology

Given its role in antigen processing, AAF-CMK may also serve as a tool for studying immune evasion mechanisms in tumors and could be leveraged to improve vaccine efficacy by modulating antigen presentation .

Q & A

Q. What is the molecular mechanism by which AAF-CMK (TFA) inhibits tripeptidyl peptidase II (TPPII), and how can this be experimentally validated?

AAF-CMK (TFA) acts as an irreversible inhibitor of TPPII by covalently binding to the enzyme’s active site, blocking its ability to hydrolyze oligopeptides with free NH2 termini . To validate this mechanism:

- Use enzyme activity assays with TPPII-specific substrates (e.g., AAF-AMC) to measure inhibition kinetics.

- Perform mass spectrometry to confirm covalent modification of TPPII’s catalytic serine residue.

- Compare inhibition profiles with other serine protease inhibitors (e.g., butabindide) to confirm specificity .

Q. How should researchers design experiments to study AAF-CMK’s effects on protein degradation pathways?

- Control setup : Include untreated cells and cells treated with protease inhibitors (e.g., MG132 for proteasomes) to isolate TPPII-specific effects.

- Endpoint analysis : Monitor polyubiquitinated protein accumulation via Western blotting and quantify proteasome activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

- Dose-response curves : Test concentrations ranging from 10–100 µM to identify optimal inhibitory thresholds without off-target effects .

Q. What methodological considerations are critical when validating AAF-CMK’s specificity in cellular models?

- Cell viability assays : Use MTT or ATP-based assays to rule out cytotoxicity at working concentrations.

- Cross-reactivity checks : Test for inhibition of related proteases (e.g., bleomycin hydrolase) using activity-based probes.

- Genetic validation : Combine pharmacological inhibition with TPPII siRNA knockdown to confirm observed phenotypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding AAF-CMK’s impact on antigen presentation pathways?

In studies where AAF-CMK showed minimal effects on LCMV-derived antigen presentation (e.g., GP33, NP396) but increased GP276 presentation :

- Contextualize experimental models : Assess cell-type-specific TPPII expression (e.g., dendritic cells vs. fibroblasts).

- Control for compensatory pathways : Use proteasome inhibitors (e.g., MG132) to test redundancy in antigen processing.

- Quantitative mass spectrometry : Map proteolytic fragments to identify TPPII-dependent vs. -independent epitopes .

Q. What strategies optimize AAF-CMK (TFA) treatment protocols for studying ubiquitin-proteasome system crosstalk?

- Temporal modulation : Pre-treat cells with AAF-CMK for 1–2 hours before proteasome inhibition to capture dynamic substrate shifts.

- Combination therapies : Co-administer with autophagy inhibitors (e.g., chloroquine) to dissect pathway interdependencies.

- Single-cell RNA sequencing : Identify transcriptional responses to TPPII inhibition that may mask proteolytic effects .

Q. How can researchers address challenges in distinguishing TPPII-specific effects from off-target protease inhibition?

- Activity-based protein profiling (ABPP) : Use broad-spectrum serine hydrolase probes (e.g., fluorophosphonates) to map off-target interactions.

- Structural modeling : Compare AAF-CMK’s binding affinity to TPPII vs. other serine proteases using molecular docking simulations.

- Orthogonal validation : Replicate findings with TPPII knockout models or butabindide, a more selective TPPII inhibitor .

Q. What interdisciplinary approaches enhance the study of AAF-CMK in disease models (e.g., cancer, neurodegeneration)?

- Metabolomics : Track ATP and amino acid levels to link proteostasis disruption to metabolic reprogramming.

- In vivo imaging : Use fluorescent reporters (e.g., Ub-GFP) in zebrafish or murine models to visualize real-time protein aggregation.

- Clinical correlation : Compare AAF-CMK’s effects with proteasome inhibitor-resistant cancer cell lines to identify therapeutic vulnerabilities .

Methodological Resources & Best Practices

- Data interpretation : Apply the STREGA guidelines for reporting genetic association studies when analyzing proteolytic pathway polymorphisms .

- Ethical compliance : Document inhibitor sourcing, batch variability, and cytotoxicity data in line with institutional review protocols .

- Literature synthesis : Use tools like Web of Science Research Assistant to systematically review TPPII-related studies and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.